molecular formula C25H18N2O4 B2407330 3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899389-03-8

3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2407330
CAS No.: 899389-03-8
M. Wt: 410.429
InChI Key: JXIJSXMZUHCCID-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic chromenopyrimidine derivative of high interest in oncological and medicinal chemistry research. This compound belongs to a class of fused heterocycles that have demonstrated significant potential as anti-cancer agents in preclinical studies. Chromenopyrimidine scaffolds are frequently investigated for their ability to inhibit cancer cell proliferation by targeting key biological pathways . Research on analogous structures indicates potential mechanisms of action including the induction of apoptosis (programmed cell death) and cell cycle arrest . Some closely related compounds function as dual inhibitors of anti-apoptotic proteins such as Bcl-2 and Mcl-1 , which are critical for cancer cell survival and are often overexpressed in various malignancies, including breast cancer . Other chromenopyrimidine derivatives have shown promising cytotoxic activity even against aggressive cancer subtypes, such as triple-negative breast cancer (TNBC), with IC50 values in the low micromolar range . The structural features of this compound—including the chromene and pyrimidine rings—are associated with a wide range of biological activities, making it a valuable chemical tool for researchers developing novel therapeutic strategies . This product is intended for research and further analytical development purposes only.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4/c1-30-18-13-11-16(12-14-18)15-27-23(17-7-3-2-4-8-17)26-24-21(25(27)29)22(28)19-9-5-6-10-20(19)31-24/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIJSXMZUHCCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with 2-phenylchromen-4-one in the presence of a base to form the intermediate. This intermediate is then reacted with guanidine or its derivatives under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromeno or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with cellular signaling pathways, modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern and the combination of chromeno and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

3-(4-Methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. These compounds have gained attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature.

Chemical Structure

The structure of this compound can be represented as follows:

C18H15N2O4\text{C}_{18}\text{H}_{15}\text{N}_{2}\text{O}_{4}

Synthesis

The synthesis of chromeno-pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The method often includes cyclization reactions that yield the desired chromeno-pyrimidine framework. For instance, the synthesis may involve the reaction of substituted phenyl compounds with pyrimidine derivatives under acidic conditions.

Anticancer Activity

Recent studies have indicated that chromeno-pyrimidine derivatives exhibit significant anticancer properties. For example, a related compound demonstrated potent inhibition of tumor growth in various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell migration and cycle progression in cancer cells.

Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-75.0Induces apoptosis
2-(substituted phenyl)-chromeno[2,3-d]pyrimidineHeLa10.0Cell cycle arrest

Antimicrobial Activity

Chromeno-pyrimidine derivatives have also shown promising antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
2-phenyl-chromeno[2,3-d]pyrimidineS. aureus10 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of chromeno-pyrimidine derivatives has been explored in various models. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of both types of bacteria at varying concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and what key reaction parameters influence yield?

  • Answer : The compound is typically synthesized via multi-step heterocyclization. Key methods include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2–3 hours vs. traditional 24 hours) and improves yield (up to 85%) by enhancing reaction homogeneity .
  • Multi-component reactions : Combining aromatic aldehydes, malonitrile, and α-naphthols in PEG-400 at 100°C under catalyst-free conditions .
  • Critical parameters : Solvent choice (e.g., ethanol or DMF), temperature control (±5°C), and stoichiometric ratios (e.g., 1:1.2 for aldehyde to malonitrile).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structure?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm) .
  • X-ray crystallography : Resolves dihedral angles between chromeno-pyrimidine and phenyl rings (e.g., planar configuration with angles <10°) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 439.2) .

Q. How is the compound’s purity assessed, and what challenges arise in purification?

  • Answer :

  • HPLC : Uses C18 columns with acetonitrile/water gradients (90:10 to 50:50) for >95% purity .
  • Challenges : Co-elution of regioisomers (e.g., C-4 vs. C-5 substituted by-products) requires iterative column chromatography with silica gel (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the production of this compound?

  • Answer : Microwave irradiation accelerates reactions via dielectric heating, enabling:

  • Yield enhancement : 15–20% increase compared to conventional heating .
  • Reduced side products : Selective activation of polar intermediates minimizes dimerization .
  • Scalability : Demonstrated for gram-scale synthesis using continuous-flow reactors .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer :

  • Standardized assays : Use identical bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) and MIC protocols to compare antimicrobial data .
  • Dose-response validation : Replicate studies with purified batches to rule out impurity-driven artifacts .
  • Structural analogs : Test derivatives (e.g., 3-ethyl or 5-methyl variants) to isolate substituent-specific effects .

Q. What computational methods predict its reactivity and interactions with biological targets?

  • Answer :

  • DFT calculations : Model HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to M. tuberculosis enoyl-ACP reductase (binding energy <−8 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How does modifying substituents (e.g., methoxy vs. chloro groups) affect its pharmacological profile?

  • Answer :

  • Methoxy groups : Enhance solubility (logP reduced by 0.5–1.0) but reduce antimicrobial potency (MIC increased 2–4×) .
  • Chloro substituents : Improve target affinity (e.g., IC50 reduced from 12 μM to 3 μM against kinase targets) via hydrophobic interactions .
  • Positional effects : C-2 phenyl groups are critical for π-π stacking with DNA gyrase .

Q. What are the limitations of current synthetic methods, and what improvements are proposed?

  • Answer :

  • Limitations : Low regioselectivity in alkylation steps (e.g., benzyl vs. methyl substitution) and scalability issues with PEG solvents .
  • Improvements :
  • Catalytic systems : Use Pd/Cu catalysts for selective C–H functionalization .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance recyclability .

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